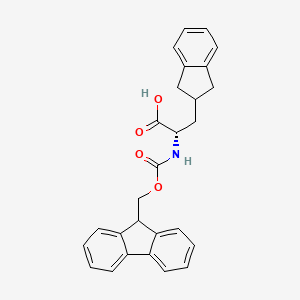
(2S,3S,4S,5R,6R)-6-((trityloxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S,4S,5R,6R)-6-((trityloxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate is a complex organic compound with significant potential in various fields of scientific research. This compound is characterized by its unique stereochemistry and functional groups, which make it a valuable subject for studies in synthetic chemistry, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S,5R,6R)-6-((trityloxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate typically involves multiple steps, starting from readily available precursors. One common approach is the protection of hydroxyl groups followed by selective acetylation. The trityl group is often used as a protecting group for the hydroxyl functionalities, and the acetylation is carried out using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The scalability of the synthesis is achieved through the use of large-scale equipment and efficient purification techniques such as column chromatography and recrystallization.
化学反応の分析
Types of Reactions
(2S,3S,4S,5R,6R)-6-((trityloxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to convert functional groups to their reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the trityl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学的研究の応用
Chemistry
In synthetic chemistry, (2S,3S,4S,5R,6R)-6-((trityloxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and to investigate the interactions between small molecules and biological macromolecules. Its stereochemistry is particularly useful in studying chiral recognition processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of advanced materials and as a building block for the synthesis of polymers and other high-performance materials.
作用機序
The mechanism of action of (2S,3S,4S,5R,6R)-6-((trityloxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate involves its interaction with specific molecular targets. The trityl group can act as a bulky protecting group, influencing the compound’s reactivity and selectivity. The acetyl groups can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity to its targets.
類似化合物との比較
Similar Compounds
- (2S,3S,4S,5R,6R)-6-(Methoxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate
- (2S,3S,4S,5R,6R)-6-(Benzyloxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate
Uniqueness
Compared to similar compounds, (2S,3S,4S,5R,6R)-6-((trityloxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate is unique due to the presence of the trityl group, which provides steric hindrance and influences the compound’s reactivity. This makes it a valuable tool in synthetic chemistry for the selective protection and deprotection of hydroxyl groups.
特性
分子式 |
C33H34O10 |
|---|---|
分子量 |
590.6 g/mol |
IUPAC名 |
[(2R,3R,4S,5S,6S)-4,5,6-triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate |
InChI |
InChI=1S/C33H34O10/c1-21(34)39-29-28(43-32(42-24(4)37)31(41-23(3)36)30(29)40-22(2)35)20-38-33(25-14-8-5-9-15-25,26-16-10-6-11-17-26)27-18-12-7-13-19-27/h5-19,28-32H,20H2,1-4H3/t28-,29-,30+,31+,32-/m1/s1 |
InChIキー |
GTJGUFOLNHYRQE-DSSMMGBBSA-N |
異性体SMILES |
CC(=O)O[C@@H]1[C@H](O[C@H]([C@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6-Chloro-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyrazin-5-yl)methanol](/img/structure/B14904424.png)

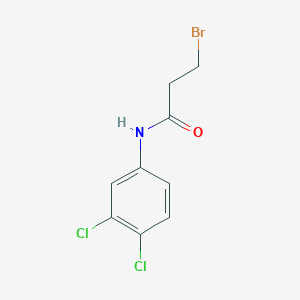

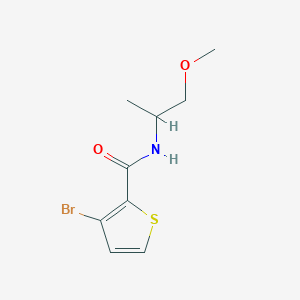
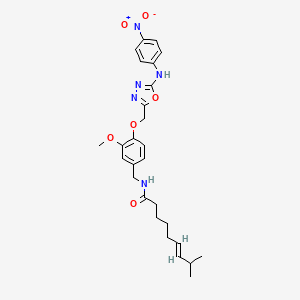
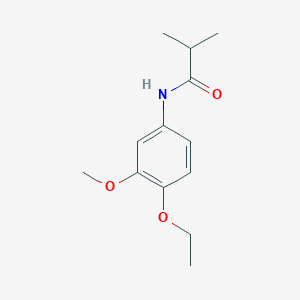

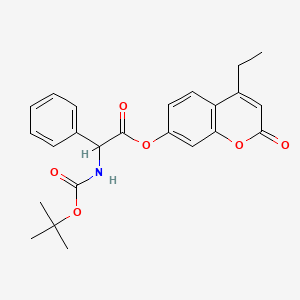


![7-(Trifluoromethyl)-1H-benzo[d]imidazol-5-amine](/img/structure/B14904495.png)
![n-(5-Methylthiazol-2-yl)-1h-benzo[d]imidazole-5-carboxamide](/img/structure/B14904499.png)
